

Commercial Suppliers and Technical Guide for 2,6-dibromo-7H-purine

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Compound of Interest

Compound Name: 2,6-dibromo-7H-purine

Cat. No.: B071965

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,6-dibromo-7H-purine**, a key intermediate in the synthesis of various biologically active compounds. This document outlines its commercial availability, key quantitative data, a representative synthetic protocol, and its application in the development of kinase inhibitors.

Commercial Availability

2,6-dibromo-7H-purine (CAS No. 1196-41-4) is readily available from a number of commercial chemical suppliers. Researchers can procure this compound from vendors specializing in building blocks for medicinal chemistry and drug discovery. Some of the prominent suppliers include:

- BLD Pharm
- Shanghai Amole Biotechnology Co., Ltd.
- Chemsric

Physicochemical and Quantitative Data

The following tables summarize the typical physical and chemical properties of **2,6-dibromo-7H-purine**. This data is compiled from supplier information and publicly available safety data sheets. For lot-specific data, it is essential to consult the Certificate of Analysis (CoA) provided

by the supplier. A representative CoA for a related purine derivative, 2,6-diamino-7H-purine, indicates that purity is typically determined by High-Performance Liquid Chromatography (HPLC) and identity is confirmed by ^1H NMR spectroscopy.[\[1\]](#)

Identifier	Value
CAS Number	1196-41-4
Molecular Formula	$\text{C}_5\text{H}_2\text{Br}_2\text{N}_4$
Molecular Weight	277.90 g/mol
Property	Value
Appearance	Off-white to light yellow solid (representative)
Purity (HPLC)	$\geq 95\%$ (typical)
Melting Point	>300 °C
Solubility	Soluble in DMSO

Synthesis of 2,6-dibromo-7H-purine

2,6-dibromo-7H-purine can be synthesized from commercially available starting materials such as uric acid. The following is a generalized experimental protocol based on established methods for the synthesis of substituted purines.

Experimental Protocol: Synthesis from Uric Acid

Materials:

- Uric Acid
- Phosphorus oxybromide (POBr_3) or a mixture of phosphorus pentabromide (PBr_5) and phosphorus oxychloride (POCl_3)
- N,N-Dimethylaniline (or other high-boiling tertiary amine)

- Inert solvent (e.g., acetonitrile)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diatomaceous earth

Procedure:

- A mixture of uric acid and an excess of phosphorus oxybromide (or a mixture of PBr_5 and $POCl_3$) in an inert solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.
- A high-boiling tertiary amine, such as N,N-dimethylaniline, is added to the mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
- After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice.
- The acidic solution is then neutralized with a solution of sodium hydroxide.
- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

This procedure provides a general guideline. For specific reaction conditions, including stoichiometry, reaction times, and purification methods, it is recommended to consult detailed synthetic procedures in the chemical literature.

Applications in Drug Discovery: A Precursor for Kinase Inhibitors

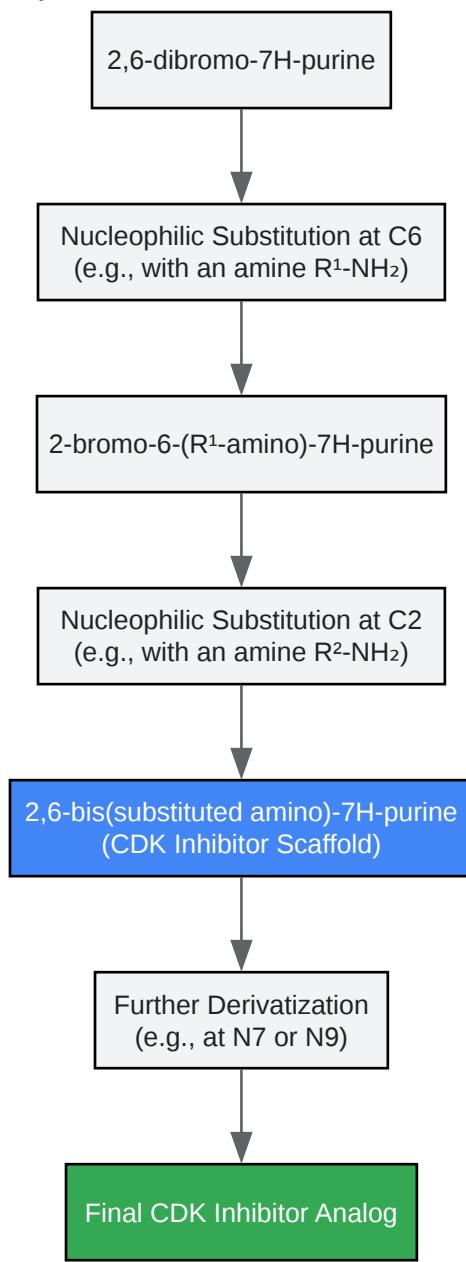
2,6-dibromo-7H-purine serves as a versatile starting material for the synthesis of a wide array of substituted purine derivatives, many of which exhibit potent inhibitory activity against various protein kinases. The bromine atoms at the 2- and 6-positions are amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities.

Role in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Substituted purines are a well-established class of cyclin-dependent kinase (CDK) inhibitors.^[2] The synthesis of these inhibitors often involves the sequential displacement of the bromine atoms on the 2,6-dibromopurine core. For instance, reaction with various amines can introduce side chains that occupy the ATP-binding pocket of the kinase, leading to potent and selective inhibition.

The general workflow for utilizing **2,6-dibromo-7H-purine** in the synthesis of CDK inhibitors is depicted in the following diagram.

Experimental Workflow: Synthesis of CDK Inhibitors from 2,6-dibromo-7H-purine

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Caption: Synthetic workflow for CDK inhibitors.

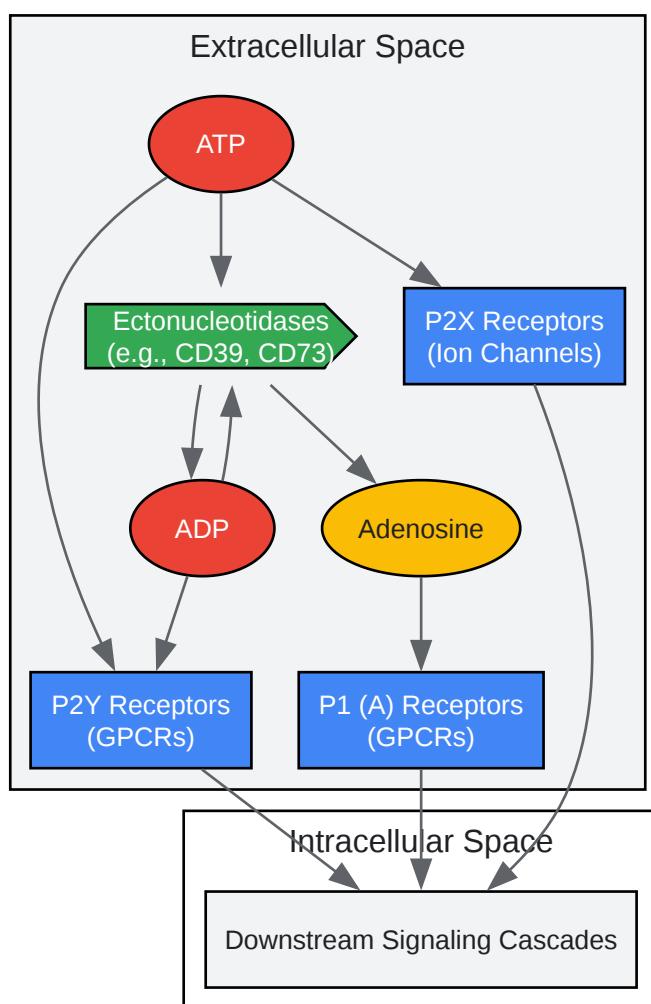
Involvement in Purinergic Signaling Pathways

Purine derivatives are central to purinergic signaling, a form of extracellular communication mediated by purine nucleosides and nucleotides like adenosine and ATP.^{[3][4][5]} These signaling molecules activate purinergic receptors, which are implicated in a vast array of

physiological and pathological processes, including inflammation, neurotransmission, and cancer.[3][4][5]

2,6-dibromo-7H-purine, as a synthetic precursor, allows for the creation of novel purine derivatives that can be used as chemical probes to study these pathways or as potential therapeutic agents that modulate the activity of purinergic receptors or the enzymes involved in purine metabolism. The diagram below illustrates the general concept of purinergic signaling.

Overview of Purinergic Signaling



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Caption: Key components of purinergic signaling.

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